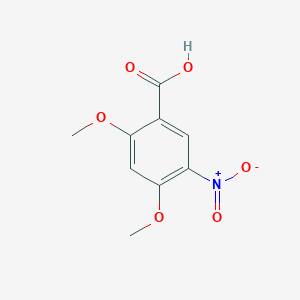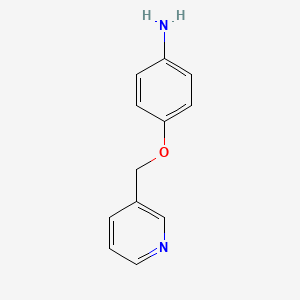
4-(Pyridin-3-ylmethoxy)aniline
Übersicht
Beschreibung
“4-(Pyridin-3-ylmethoxy)aniline” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring (aniline) substituted with a pyridine ring through a methoxy bridge .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a predicted melting point of 113.18°C and a predicted boiling point of approximately 395.5°C at 760 mmHg. The predicted density is approximately 1.2 g/cm^3, and the predicted refractive index is n20D 1.62 .Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Structural Analysis
4-(Pyridin-3-ylmethoxy)aniline and its derivatives have been studied for their vibrational spectra and structural properties. The density functional theory (DFT) and experimental studies on structures like 2-(benzylthio)-N-{pyridinylmethylidene}anilines have provided insights into their vibrational modes and molecular structure, showing potential applications in material science and molecular engineering (Acosta-Ramírez et al., 2013).
Coordination Polymers and Crystal Structure
The synthesis and crystal structure analysis of coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands have been investigated. These studies explore the structural dynamics and supramolecular features of such coordination polymers, which can have implications in the field of material sciences, particularly in the creation of novel materials with specific molecular architectures (Hajiashrafi et al., 2015).
Nonlinear Optical (NLO) Applications
Research on binary adducts involving N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline and similar compounds has highlighted their potential applications in nonlinear optics (NLO). The unique structural properties of these compounds enable them to be used in the development of polar crystals, which are critical in the field of optoelectronics (Draguta et al., 2015).
Electrocatalytic Properties
The electrocatalytic properties of compounds like poly(N(-pyridin-4-ylmethyl)aniline) have been examined, particularly in the context of electrochemical fuel generation. These studies contribute to the understanding of how such materials can be used in hydrogen production and carbon dioxide reduction, making them relevant in energy research and environmental chemistry (Hursán et al., 2016).
Antioxidant and Acetylcholinesterase Inhibitory Properties
Research into the antioxidant and acetylcholinesterase inhibitory properties of γ-pyridinyl amine derivatives, including 4-methoxy-N-(pyridin-4-ylmethyl) aniline, has shown potential in the design and development of new molecules with dual activity. These findings are significant in the pharmaceutical and biomedical fields, particularly in the development of treatments for diseases related to oxidative stress and enzyme inhibition (Vargas Méndez & Kouznetsov, 2015).
Wirkmechanismus
Target of Action
The primary targets of 4-(Pyridin-3-ylmethoxy)aniline are Inorganic pyrophosphatase and Leukotriene A-4 hydrolase . Inorganic pyrophosphatase is an enzyme that catalyzes the conversion of one molecule of pyrophosphate to two phosphate ions. This is a highly exergonic reaction, and therefore can be coupled to unfavorable biochemical transformations in order to drive these transformations to completion. Leukotriene A-4 hydrolase, on the other hand, is a bifunctional enzyme with both epoxide hydrolase and aminopeptidase activities. It plays a role in leukotriene biosynthesis by catalyzing the conversion of leukotriene A4 to leukotriene B4, a potent mediator of inflammation .
Mode of Action
It is known to interact with its targets, possibly inhibiting their function
Biochemical Pathways
Given its targets, it may influence the pathways involving inorganic pyrophosphatase and leukotriene A-4 hydrolase
Result of Action
Given its potential targets, it may have effects on processes regulated by inorganic pyrophosphatase and leukotriene A-4 hydrolase .
Biochemische Analyse
Biochemical Properties
4-(Pyridin-3-ylmethoxy)aniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, particularly BCR-ABL kinase, which is involved in cell signaling pathways. The interaction between this compound and BCR-ABL kinase leads to the inhibition of the kinase’s activity, thereby affecting downstream signaling pathways . Additionally, this compound has shown potential in inhibiting the proliferation, migration, and invasion of cancer cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as HL-60, K-562, MCF-7, and A498 cell lines, this compound has demonstrated anti-proliferative effects . It influences cell function by modulating cell signaling pathways, leading to reduced cell migration and invasion. Furthermore, this compound affects gene expression by downregulating genes associated with cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of BCR-ABL kinase, leading to the inhibition of its enzymatic activity . This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby blocking the downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound may influence gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring its safe use in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments . Transporters such as ATP-binding cassette (ABC) transporters play a role in the efflux of this compound from cells, affecting its intracellular concentration and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it interacts with its target biomolecules to exert its effects . The subcellular distribution of this compound is essential for its therapeutic efficacy and specificity .
Eigenschaften
IUPAC Name |
4-(pyridin-3-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELZBJNNVNSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)
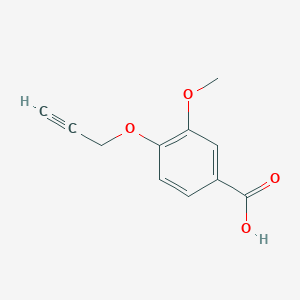
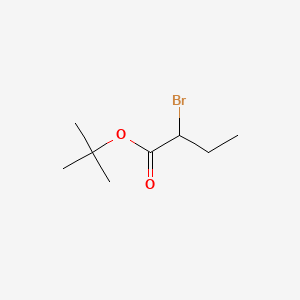
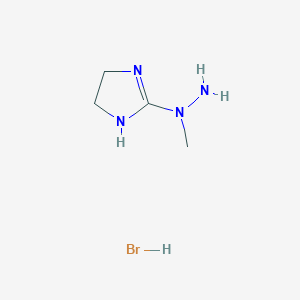
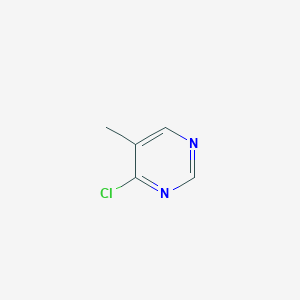
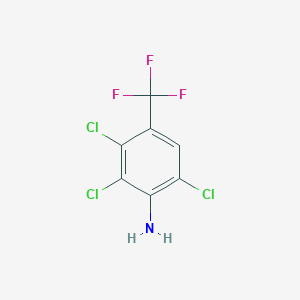
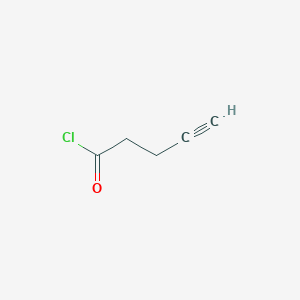

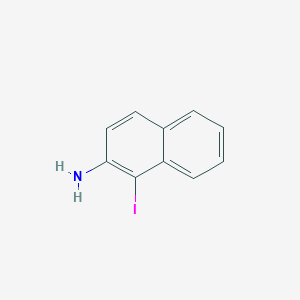
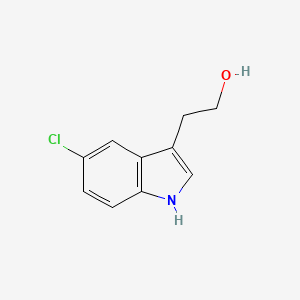
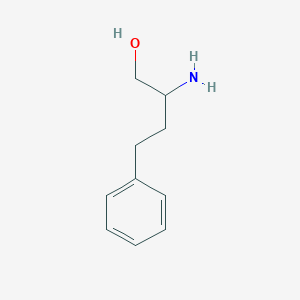
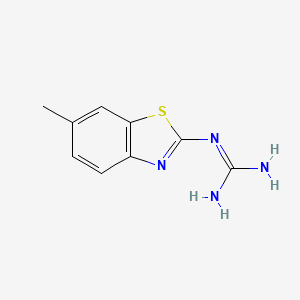
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)
